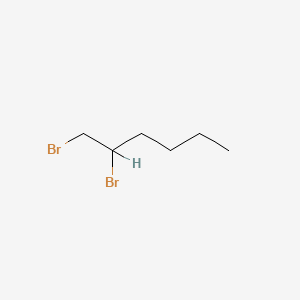

1,2-Dibromohexane

Description

Contextual Significance within Organic Chemistry

Vicinal dibromoalkanes, including 1,2-Dibromohexane, are pivotal precursors in a variety of organic transformations. Their primary significance lies in their ability to undergo elimination reactions, specifically dehydrohalogenation, to form alkenes and alkynes. jove.comorgoreview.combyjus.comunacademy.com The treatment of a vicinal dibromide with a strong base can lead to the formation of a double bond (an alkene), and with a sufficiently strong base and appropriate conditions, a second elimination can occur to yield a triple bond (an alkyne). jove.comorgoreview.commasterorganicchemistry.com This two-step elimination process is a fundamental strategy for introducing unsaturation into organic molecules. jove.commasterorganicchemistry.com

The synthetic utility of this compound extends to its role as a building block in the synthesis of diverse organic compounds, including pharmaceuticals and agrochemicals. ontosight.aichemimpex.comchemimpex.com The two bromine atoms act as reactive handles, allowing for nucleophilic substitution reactions where the bromine atoms are replaced by other functional groups. This functional group interconversion capability makes this compound and other vicinal dibromoalkanes indispensable tools for synthetic chemists.

Research Trajectories and Contemporary Relevance

Current research continues to explore the synthetic potential of vicinal dibromoalkanes like this compound. Studies have focused on developing regioselective and stereoselective methods for their synthesis and subsequent reactions. researchgate.net For instance, research has investigated DBU-promoted elimination reactions of vicinal dibromoalkanes, where the presence of nearby functional groups can influence the regioselectivity of the elimination, leading to the formation of specific bromoalkene isomers. thieme-connect.comresearchgate.net

Furthermore, the conformational analysis of related cyclic vicinal dibromides, such as trans-1,2-dibromocyclohexane (B146542), provides insights into the stereochemical outcomes of their reactions. acs.orgbrainly.comacs.orgquora.com Understanding the conformational preferences of these molecules is crucial for predicting and controlling the stereochemistry of the products formed in their reactions. The development of new synthetic methodologies, such as improved conditions for dehydrobromination to form dienes, also remains an active area of investigation. acs.org The versatility of vicinal dibromides ensures their continued relevance in the synthesis of complex organic molecules and the exploration of new reaction pathways. chemimpex.comchemimpex.com

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C6H12Br2 | ontosight.ainih.gov |

| Molecular Weight | 243.97 g/mol | ontosight.ainih.gov |

| Appearance | Colorless liquid | ontosight.ai |

| Boiling Point | 89-90 °C at 18 mmHg | chemicalbook.comfar-chemical.com |

| Density | 1.577 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | 1.503 at 20 °C | chemicalbook.com |

| Solubility | Insoluble in water, soluble in organic solvents | ontosight.ai |

Key Reactions Involving this compound

| Reaction Type | Reagents | Product(s) | Significance | Source(s) |

| Dehydrobromination | Strong base (e.g., Sodium amide) | Hex-1-yne | Synthesis of terminal alkynes | jove.commasterorganicchemistry.comvaia.com |

| Synthesis from Alkene | Hex-1-ene, Bromine | This compound | Preparation of the vicinal dibromide | vaia.com |

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2/c1-2-3-4-6(8)5-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUUANNAZVEWHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883511 | |

| Record name | Hexane, 1,2-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-20-4 | |

| Record name | 1,2-Dibromohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 1,2-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1,2-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 1,2-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 1,2 Dibromohexane

Direct Bromination of Alkenes

The most common and direct method for preparing 1,2-dibromohexane is the reaction of 1-hexene (B165129) with molecular bromine (Br₂), typically in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂). pearson.comchemguide.co.uk The double bond of the alkene breaks, and a bromine atom is added to each of the carbons formerly involved in the double bond, yielding the saturated 1,2-dibromoalkane. chemguide.co.uk The reaction is visually distinctive, as the reddish-brown color of the bromine solution disappears upon reaction with the alkene, indicating the consumption of bromine and formation of the colorless product. chemguide.co.ukaakash.ac.in

Electrophilic Addition Mechanisms

The reaction between an alkene and bromine is a classic example of electrophilic addition. chemguide.co.uk The mechanism is initiated by the interaction of the electron-rich carbon-carbon double bond of 1-hexene with the bromine molecule. As the Br₂ molecule approaches the alkene, the π electrons of the double bond repel the electrons in the Br-Br bond, inducing a dipole in the bromine molecule. libretexts.org

The polarized bromine molecule then acts as an electrophile. The alkene's π electrons attack the closer, electrophilic bromine atom, while simultaneously, a lone pair of electrons from that same bromine atom attacks one of the double-bonded carbons. This concerted process leads to the formation of a cyclic bromonium ion intermediate, a three-membered ring containing a positively charged bromine atom. chemguide.co.uklibretexts.orgmasterorganicchemistry.com This intermediate is a key feature of the mechanism.

In the second step, the bromide ion (Br⁻), which was displaced in the initial step, acts as a nucleophile. It attacks one of the two carbon atoms of the cyclic bromonium ion. chemguide.co.ukmasterorganicchemistry.com This nucleophilic attack occurs from the side opposite to the bulky bromonium ion ring, leading to the opening of the ring and the formation of the vicinal dibromide. masterorganicchemistry.com

Stereochemical Control in Vicinal Dibromination

The stereochemistry of the product is a direct consequence of the reaction mechanism, particularly the formation and subsequent opening of the cyclic bromonium ion.

The bromination of alkenes is characterized by anti-addition, meaning the two bromine atoms add to opposite faces of the double bond. libretexts.orgmasterorganicchemistry.comumkc.edu This stereoselectivity is dictated by the mechanism. The nucleophilic bromide ion (Br⁻) must attack the carbon atom of the bromonium ion from the back side, relative to the bromine bridge. masterorganicchemistry.comyoutube.com A syn-addition (addition to the same face) is sterically hindered by the existing bromonium ion. This results in the two bromine atoms in the final this compound product having a trans relationship to each other. umkc.edu

The stereochemistry of the starting alkene directly influences the stereoisomeric nature of the product in a predictable manner, making this a stereospecific reaction. libretexts.org While 1-hexene itself is achiral and does not possess E/Z isomers, the principles of stereospecificity are crucial.

When 1-hexene undergoes bromination, the initial formation of the bromonium ion can occur on either face of the planar double bond with equal probability. The subsequent backside attack by the bromide ion at either C1 or C2 leads to the formation of a pair of enantiomers. Attack at one carbon will produce the (1R,2R)-1,2-dibromohexane, while attack at the other produces its non-superimposable mirror image, (1S,2S)-1,2-dibromohexane. Since the initial attack on either face is equally likely, the reaction produces a racemic mixture, an equal 1:1 mix of the two enantiomers. masterorganicchemistry.com

| Starting Material | Intermediate | Product Stereoisomers | Overall Result |

| 1-Hexene | Cyclic Bromonium Ion | (1R,2R)-1,2-dibromohexane | Racemic Mixture |

| (1S,2S)-1,2-dibromohexane |

Alternative Synthetic Routes

Beyond the direct bromination of alkenes, other synthetic strategies can be employed to generate this compound, notably starting from alkynes.

From Alkynes (e.g., 1-Hexyne)

An alternative synthesis of this compound can be achieved starting from 1-hexyne (B1330390). This process is necessarily a multi-step synthesis, as the direct addition of bromine to an alkyne does not yield the desired saturated dibromide. The reaction of 1-hexyne with one equivalent of Br₂ would produce a mixture of (E)- and (Z)-1,2-dibromo-1-hexene, while reaction with two equivalents would lead to 1,1,2,2-tetrabromohexane. aakash.ac.inbrainly.com

Therefore, a viable route involves the initial reduction of the alkyne to an alkene, followed by the bromination reaction described previously. brainly.com

Step 1: Partial Hydrogenation of 1-Hexyne to 1-Hexene The first step is the selective reduction of the triple bond of 1-hexyne to the double bond of 1-hexene. This is accomplished through catalytic hydrogenation using a "poisoned" or deactivated catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline). brainly.comvaia.commasterorganicchemistry.com This specific catalyst allows the hydrogenation to stop at the alkene stage without proceeding to the full reduction to hexane (B92381). vaia.commasterorganicchemistry.com

Step 2: Bromination of 1-Hexene The 1-hexene generated in the first step is then subjected to bromination with Br₂ in an inert solvent like CCl₄, as detailed in section 2.1. pearson.comchegg.com This step proceeds via the same bromonium ion intermediate and anti-addition mechanism to yield the final product, this compound, as a racemic mixture. masterorganicchemistry.comchegg.com

| Step | Reactant | Reagents | Product |

| 1 | 1-Hexyne | H₂, Lindlar's Catalyst | 1-Hexene |

| 2 | 1-Hexene | Br₂, CCl₄ | (rac)-1,2-Dibromohexane |

Green Chemistry Approaches in this compound Synthesis

Traditional methods for the synthesis of this compound from 1-hexene often involve the use of elemental bromine in halogenated solvents like carbon tetrachloride (CCl4) or chloroform. orgsyn.orglibretexts.org While effective, these methods pose significant environmental and safety concerns due to the high toxicity and volatility of both the reagent and the solvents. Green chemistry principles aim to mitigate these issues by developing alternative synthetic routes that are safer, more efficient, and environmentally benign.

Key green strategies for the synthesis of vicinal dibromides, applicable to this compound, focus on replacing hazardous substances and improving reaction conditions. One prominent approach is the in-situ generation of bromine. A method utilizing concentrated hydrobromic acid (HBr) and 30% hydrogen peroxide (H2O2) generates bromine directly in the reaction mixture. gordon.edu This process is advantageous as the primary byproduct is water, significantly reducing toxic waste. gordon.edu

Another significant advancement is the use of ionic liquids (ILs) as alternative reaction media. organic-chemistry.orgmessiah.edu ILs are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and are often recyclable. organic-chemistry.orgmessiah.edu They can serve as both the solvent and, in some cases, a promoter for the bromination of alkenes. Studies on various alkenes have shown that ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]) and 1-butyl-3-methylimidazolium bromide ([bmim][Br]) can facilitate highly stereoselective bromination, yielding the desired anti-addition products in high yields. organic-chemistry.orgresearchgate.net The use of ILs eliminates the need for volatile and toxic chlorinated solvents. organic-chemistry.org

Solvent-free reaction conditions represent another cornerstone of green synthesis. Mechanical milling, a technique in mechanochemistry, has been successfully employed for the bromination of various alkenes. rsc.orgresearchgate.net This method involves grinding solid reactants, such as sodium bromide and an oxidizing agent like Oxone (potassium peroxymonosulfate), with the alkene in a ball mill. rsc.orgresearchgate.net The reaction proceeds efficiently without any solvent, leading to high yields and a simplified work-up procedure, thereby minimizing waste generation.

The use of solid, stable brominating agents is also a key green alternative to handling hazardous liquid bromine. wordpress.com Reagents such as N-bromosuccinimide (NBS) and tetrameric DABCO™-Bromine (TDB) supported on silica (B1680970) gel offer safer and easier handling. wordpress.comjournals.co.za While NBS is less hazardous than Br2, its atom economy is lower. wordpress.com Silica-supported TDB has been shown to be an efficient reagent for the bromination of alkenes in less hazardous solvents like chloroform, with the solid support allowing for easy separation of the de-brominated reagent by simple filtration. journals.co.za

Table 1: Comparison of Green Synthesis Methods for Alkene Bromination

| Method | Reagents & Conditions | Key Advantages | Reference |

|---|---|---|---|

| In-situ Bromine Generation | HBr, H₂O₂ in ethanol | Water is the main byproduct; avoids handling liquid Br₂. | gordon.edu |

| Ionic Liquid Media | Alkene, Br₂ in ILs (e.g., [bmim][PF₆]) | Recyclable, non-volatile solvent; high stereoselectivity. | organic-chemistry.org |

| Solvent-Free Milling | Alkene, NaBr, Oxone under mechanical milling | Eliminates solvent use; high efficiency; simple work-up. | rsc.orgresearchgate.net |

| Solid-Supported Reagent | Alkene, Silica-supported TDB in chloroform | Safer, stable bromine source; easy separation of byproduct. | journals.co.za |

Catalytic Aspects in this compound Synthesis

The synthesis of this compound is achieved via the electrophilic addition of bromine to the double bond of 1-hexene. This reaction is typically highly efficient and does not necessitate a catalyst under standard conditions. quora.comquora.com The mechanism is well-established and proceeds through a reactive intermediate.

The reaction is initiated when the electron-rich π-bond of the 1-hexene attacks a bromine molecule (Br2), which becomes polarized upon approach. libretexts.org This leads to the formation of a cyclic bromonium ion intermediate, where a bromine atom is bonded to both carbons of the original double bond, and a bromide ion (Br⁻) is expelled. libretexts.orgmasterorganicchemistry.com In the subsequent step, the bromide ion attacks one of the carbon atoms of the three-membered ring from the side opposite to the bromine bridge (anti-attack). rutgers.edumasterorganicchemistry.com This backside attack opens the ring and results in the formation of this compound with the two bromine atoms in an anti (trans) configuration relative to each other. masterorganicchemistry.comrutgers.edu

While the reaction is intrinsically uncatalyzed, the choice of solvent and additives can influence its rate and selectivity. For instance, ionic liquids, in addition to their role as green solvents, can stabilize the charged bromonium ion intermediate, potentially accelerating the reaction. niscpr.res.in The high polarity of the ionic liquid environment can facilitate the formation and subsequent reaction of the ionic intermediate. niscpr.res.in

It is crucial to distinguish this electrophilic addition from other types of bromination reactions where catalysts are essential. For example, the bromination of aromatic compounds like benzene (B151609) requires a Lewis acid catalyst, such as iron(III) bromide (FeBr3), to polarize the bromine molecule and activate it for attack by the less reactive aromatic ring. libretexts.org Similarly, radical substitution reactions on alkanes, or the anti-Markovnikov addition of hydrogen bromide (HBr) to alkenes, are promoted by radical initiators like peroxides or UV light. quora.comrutgers.edu These catalytic conditions lead to different products and follow distinct mechanistic pathways not typically involved in the direct synthesis of this compound from 1-hexene and bromine.

Some advanced synthetic protocols may employ catalytic systems for specific transformations. For instance, iron(II) chloride (FeCl2) has been used as a catalyst for the aminobromination of alkenes, a reaction that installs both an amine and a bromine across the double bond. nih.gov However, for the direct and straightforward synthesis of this compound, the inherent reactivity of the alkene with bromine is sufficient, making it a classic example of an uncatalyzed electrophilic addition in organic chemistry.

Table 2: Mechanistic Comparison of Catalyzed vs. Uncatalyzed Bromine Reactions

| Reaction Type | Substrate | Catalyst/Conditions | Key Intermediate | Typical Product | Reference |

|---|---|---|---|---|---|

| Electrophilic Addition | 1-Hexene | None required (often in CCl₄ or other inert solvent) | Cyclic Bromonium Ion | This compound | quora.commasterorganicchemistry.com |

| Electrophilic Aromatic Substitution | Benzene | FeBr₃ (Lewis Acid) | Resonance-stabilized Carbocation | Bromobenzene | libretexts.org |

| Radical Addition | 1-Hexene | HBr with Peroxides (ROOR) | Bromoalkyl Radical | 1-Bromohexane | rutgers.edu |

| Radical Substitution | Hexane | Br₂ with UV light or heat | Hexyl Radical | Mixture of Bromohexanes | quora.com |

Reaction Pathways and Mechanistic Studies of 1,2 Dibromohexane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 1,2-dibromohexane involve the replacement of one or both bromine atoms by a nucleophile. These reactions can proceed through either an SN1 or SN2 mechanism, depending on various factors including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. orgosolver.comchemicalnote.com

Kinetic and Thermodynamic Considerations in Substitution

The kinetics of nucleophilic substitution reactions are crucial in determining the reaction mechanism. An SN1 reaction is a unimolecular process where the rate-determining step is the formation of a carbocation intermediate. orgosolver.comucsd.edu The rate of an SN1 reaction is dependent only on the concentration of the substrate (this compound). vanderbilt.edudalalinstitute.com In contrast, an SN2 reaction is a bimolecular process where the rate is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.comopenstax.org

The rate equation for an SN1 reaction is: Rate = k[this compound]

The rate equation for an SN2 reaction is: Rate = k[this compound][Nucleophile]

Thermodynamically, the stability of the intermediate and transition states plays a significant role. In SN1 reactions, the stability of the carbocation intermediate is paramount. Tertiary carbocations are more stable than secondary, which are more stable than primary carbocations. libretexts.org The bromine atoms in this compound are on a secondary carbon, making the formation of a carbocation possible, thus allowing for an SN1 pathway under appropriate conditions. For SN2 reactions, the stability of the pentacoordinate transition state is the key factor. Steric hindrance around the reaction center can significantly increase the energy of the transition state, thereby slowing down the reaction. chemicalnote.com

Elimination Reactions

Elimination reactions of this compound typically lead to the formation of unsaturated hydrocarbons, such as alkenes and dienes, through the removal of hydrogen and bromine atoms from adjacent carbons. tdl.org These reactions are often in competition with nucleophilic substitution.

E1 and E2 Mechanistic Pathways

Similar to substitution reactions, elimination reactions can proceed through unimolecular (E1) or bimolecular (E2) pathways. numberanalytics.com

E1 Mechanism: This is a two-step process that begins with the formation of a carbocation intermediate, which is the rate-determining step. orgosolver.com A weak base then removes a proton from an adjacent carbon to form a double bond. E1 reactions are favored by conditions that stabilize the carbocation, such as polar protic solvents, and with substrates that can form stable carbocations. libretexts.org The rate of an E1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com

E2 Mechanism: This is a concerted, one-step reaction where a strong base removes a proton, and the leaving group departs simultaneously to form a double bond. orgosolver.com The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. masterorganicchemistry.com This mechanism requires a specific anti-periplanar geometry between the proton being removed and the leaving group. chemistrysteps.com

The choice between E1 and E2 is influenced by the strength of the base, the solvent, and the structure of the substrate. Strong bases favor the E2 pathway, while weak bases and polar protic solvents favor the E1 pathway. libretexts.org

Formation of Unsaturated Hydrocarbons (Alkenes and Dienes)

The elimination of one equivalent of HBr from this compound results in the formation of a bromoalkene. A second elimination can then occur to produce a diene. For instance, the reaction of this compound with a strong base like sodium amide (NaNH₂) in liquid ammonia (B1221849) can lead to the formation of hex-2-yne through a double dehydrohalogenation. pearson.com The initial elimination would form a bromohexene, which then undergoes a second elimination to form the alkyne.

In a different scenario, using a strong base like alcoholic potassium hydroxide (B78521) (KOH) can lead to the formation of conjugated dienes. For example, heating 1,2-dibromocyclohexane (B1204518) (a cyclic analog) with two equivalents of alcoholic KOH yields 1,3-cyclohexadiene, as the conjugated diene is more stable. doubtnut.com A similar outcome would be expected for the acyclic this compound, favoring the formation of a conjugated hexadiene. The electrochemical reduction of this compound at a silver cathode in dimethylformamide (DMF) has been shown to produce 1-hexene (B165129) as the sole product. researchgate.net

Regioselectivity and Stereoselectivity in Elimination

Regioselectivity: When multiple constitutional isomers can be formed in an elimination reaction, the regioselectivity determines the major product. Zaitsev's rule states that the more substituted (more stable) alkene is typically the major product in E1 and E2 reactions. libretexts.org However, the use of a sterically hindered base can lead to the formation of the less substituted (Hofmann) product. In the case of this compound, the initial elimination can lead to different bromohexene isomers. The subsequent elimination to form a diene will also be governed by the stability of the resulting conjugated system.

Stereoselectivity: Stereoselectivity refers to the preference for the formation of one stereoisomer over another.

E1 reactions generally favor the formation of the more stable trans (E) isomer because the carbocation intermediate can adopt the most stable conformation before proton removal. libretexts.org

E2 reactions are stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. This is due to the requirement for an anti-periplanar arrangement of the proton and the leaving group. stackexchange.comiitk.ac.in For a given diastereomer of this compound, the E2 elimination will lead to a specific stereoisomer of the resulting alkene. libretexts.org

The table below summarizes the key differences between E1 and E2 reactions for this compound.

| Feature | E1 Mechanism | E2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Base Strength | Weak base required | Strong base required |

| Solvent | Favored by polar protic | Can occur in various solvents |

| Intermediate | Carbocation | None (concerted) |

| Regioselectivity | Zaitsev's rule (more substituted alkene) | Zaitsev's rule (unless sterically hindered base is used) |

| Stereoselectivity | Favors trans (E) isomer | Stereospecific (depends on starting material's stereochemistry) |

Anti-Elimination Requirements

Elimination reactions, particularly dehydrobromination, of vicinal dibromides like this compound are highly stereospecific. The predominant mechanism is the E2 (elimination, bimolecular) pathway, which requires a specific spatial arrangement of the departing atoms. For the reaction to proceed efficiently, the hydrogen atom and the bromine atom on the adjacent carbon must be in an anti-periplanar conformation. stackexchange.comvedantu.com This means that the H-C-C-Br dihedral angle must be approximately 180°.

In the context of a cyclohexane (B81311) ring, this translates to a requirement for the two bromine atoms to be in a trans-diaxial orientation for dehalogenation to occur. stackexchange.com While this compound is an acyclic compound, the principles of conformational analysis are still crucial. The molecule must adopt a conformation where the hydrogen and bromine atoms are anti-periplanar for the E2 elimination to take place. This contrasts with compounds where such a conformation is sterically hindered or impossible to achieve. rsc.org For instance, the dehydrobromination of non-symmetrical dibromides can lead to a mixture of alkene products, influenced by the stability of the possible transition states. The stereospecificity of the E2 reaction, demanding an anti-periplanar arrangement, is a key factor in determining the structure of the resulting alkene. vedantu.com

Product Distribution Analysis

The dehydrobromination of this compound can, in principle, yield a mixture of products. The removal of one equivalent of hydrogen bromide (HBr) leads to the formation of bromohexenes. Depending on which hydrogen atom is abstracted by the base, different isomers can be formed. Subsequent elimination of the second HBr molecule from the bromohexene intermediate would lead to a hexadiene.

However, studies on similar vicinal dibromides often show a high degree of selectivity. For example, the dehydrobromination of 1,2-dibromo-1,2-diphenylethane (B1143902) with a base like sodium ethoxide yields trans-stilbene (B89595) exclusively, a result of the anti-periplanar elimination pathway. In contrast, this compound, lacking the stabilizing phenyl groups, can exhibit more complex product distributions. The reaction of 1,2-dibromocyclohexane, a cyclic analogue, upon dehydrohalogenation, produces 1,3-cyclohexadiene. ucalgary.cadoubtnut.comchegg.comdoubtnut.com This is because the initial elimination forms a cyclohexene, and a second elimination leads to the conjugated diene. ucalgary.ca For acyclic this compound, the reaction with a strong base is expected to proceed through a sequential two-step E2 mechanism, ultimately forming a hexadiene. pbworks.com

Reductive Dehalogenation Processes

Reductive dehalogenation offers an alternative pathway for the transformation of this compound, typically leading to the formation of an alkene. This process involves the removal of both bromine atoms and the formation of a carbon-carbon double bond.

Electrochemical Reduction Mechanisms

The electrochemical reduction of this compound has been investigated to understand its mechanism. Studies using cyclic voltammetry and controlled-potential electrolysis at silver cathodes in dimethylformamide (DMF) have shown that the reduction occurs in a single irreversible step. researchgate.netresearchgate.net The process is believed to follow a concerted mechanism, where the two carbon-bromine bonds are broken simultaneously with the formation of the double bond. researchgate.netresearchgate.net This is supported by the observation that the reduction potential for this compound is significantly less negative than that for 1,6-dibromohexane (B150918), where a stepwise mechanism involving carbanionic intermediates is proposed. researchgate.netresearchgate.net The concerted mechanism for this compound is a stereospecific anti-elimination process. rsc.org

The nature of the electrode material can also play a significant role. Silver cathodes, for instance, are known to have a catalytic effect on the cleavage of carbon-halogen bonds. researchgate.net

Catalytic Reduction Systems

Various catalytic systems have been developed for the reductive elimination of vicinal dibromides. These systems often employ transition metals to facilitate the reaction. For example, a combination of ethylmagnesium bromide (EtMgBr) and a nickel catalyst, NiCl2(dppe), in tetrahydrofuran (B95107) (THF) has been shown to effectively reduce this compound to hex-1-ene. thieme-connect.de Other systems include the use of aluminum with titanocene (B72419) dichloride (Ti(Cp)2Cl2) and zinc with titanium tetrachloride (TiCl4). thieme-connect.de

The mechanism of these catalytic reactions can be complex, often involving organometallic intermediates. The catalyst's role is to lower the activation energy of the reduction process, allowing it to proceed under milder conditions.

Product Profiles from Reduction Pathways

The primary product from the reductive dehalogenation of this compound is typically an alkene. In the case of electrochemical reduction at a silver cathode, 1-hexene is the sole product observed. researchgate.net This high selectivity is a consequence of the concerted mechanism.

Different reducing agents and catalytic systems can lead to varying product distributions. For instance, the reduction of this compound with EtMgBr and a nickel catalyst yields hex-1-ene quantitatively. thieme-connect.de Below is a table summarizing the products of reductive elimination of bromine from various vicinal dibromides under different conditions.

| Starting Material | Conditions | Product | Yield (%) | Reference |

| This compound | EtMgBr, NiCl2(dppe), THF, 0 °C | hex-1-ene | 100 | thieme-connect.de |

| 1,2-dibromooctane | Al, Ti(Cp)2Cl2, THF, 20 °C, 2 h | oct-1-ene | 93 | thieme-connect.de |

| 1,2-dibromodecane | Zn, TiCl4, THF, 0 °C, 3 h | dec-1-ene | 86 | thieme-connect.de |

| 1,2-dibromododecane | Bu3SnH, Et3B, toluene/hexane (B92381), −78 °C, 0.5 h | dodec-1-ene | 99 | thieme-connect.de |

Other Reactive Transformations

Besides elimination and reductive dehalogenation, this compound can participate in other types of reactions. For instance, it can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other functional groups. However, elimination reactions are often competitive with substitution, especially in the presence of a strong base.

The reaction of 1-hexyne (B1330390) with excess hydrogen bromide (HBr) is reported to produce 2,2-dibromohexane (B39414), following Markovnikov's rule. libretexts.org Conversely, 2,2-dibromohexane can be converted to hex-1-yne through a double dehydrohalogenation reaction using a strong base like sodium amide (NaNH2). pearson.comvaia.com

Advanced Applications in Organic Synthesis and Materials Science

1,2-Dibromohexane as a Versatile Synthetic Intermediate

The presence of two bromine atoms, known as good leaving groups, allows this compound to function as a versatile building block in organic synthesis. The vicinal (neighboring) arrangement of these bromine atoms confers specific reactivity, particularly for elimination and cyclization reactions . It is used as a foundational molecule for constructing more complex organic structures, including those with applications in pharmaceuticals, agriculture, and specialty chemicals ontosight.ai.

In the pharmaceutical industry, this compound and its isomers are employed as intermediates for creating bioactive molecules. ontosight.aisolubilityofthings.com Although specific drug synthesis pathways involving this compound are proprietary, its utility can be understood through the synthesis of related compounds. For instance, the analogous compound 1,2-dibromocyclohexane (B1204518) is used in the synthesis of certain anesthetics and sedatives ontosight.ai. The reactivity of the carbon-bromine bonds allows for the introduction of various functional groups necessary for biological activity. Furthermore, dibromoalkanes are used in the synthesis of peptide and cyclophane structures, which are important in drug discovery .

This compound serves as a precursor in the development of new agrochemicals ontosight.ai. Its structural framework can be modified to produce active ingredients for products like insecticides and herbicides solubilityofthings.comontosight.ai. A related compound, 1,2-dibromoethane (B42909), is used as an intermediate in the synthesis of the non-selective herbicide Diquat, illustrating the role of such brominated alkanes in agrochemical production suli.com. The dibromo- functionality allows for the construction of the core structures of these complex agricultural chemicals.

The development of specialty chemicals often relies on versatile intermediates like this compound. It is utilized as a laboratory reagent and a building block for various organic compounds ontosight.ai. For example, the related 1,2-dibromocyclohexane is an intermediate in the synthesis of certain dyes and pigments ontosight.ai. The ability of this compound to undergo reactions such as nucleophilic substitution and elimination makes it a key component for creating molecules with specific, desired properties for specialized industrial applications.

Applications in Polymer Chemistry

This compound is also used in the field of polymer science, where it functions as an intermediate in the production of plastics and other polymers ontosight.ai. Its contributions include controlling polymer chain length and modifying the final properties of materials through crosslinking.

In polymer chemistry, controlling the molecular weight of a polymer is crucial for achieving desired material properties. This compound can function as a chain transfer agent, particularly in radical polymerizations chemimpex.com. A chain transfer agent works by interrupting the growth of a polymer chain and initiating a new one wikipedia.org.

The process involves the transfer of an atom (in this case, bromine) from the chain transfer agent to the growing polymer radical. This terminates the polymer chain and creates a new radical from the chain transfer agent, which can then initiate the polymerization of a new chain. This reaction effectively reduces the average molecular weight of the final polymer wikipedia.org. Halocarbons, the class of compounds to which this compound belongs, are recognized for this functionality wikipedia.org. The efficiency of this process allows for precise regulation of polymer size, which is essential for tailoring polymers for specific applications.

Crosslinking is a process that forms chemical bonds between polymer chains, creating a more robust three-dimensional network structure. This structural change significantly alters the material's properties. Due to its two reactive bromine sites, this compound can be used as a crosslinking agent . The vicinal bromine atoms give it high reactivity, making it suitable for creating these links between polymer chains .

When incorporated into a polymer matrix, this compound can react with functional groups on adjacent polymer chains, forming covalent bonds that link them together. This process enhances the material's mechanical strength, thermal stability, and chemical resistance nih.gov.

Research on the isomer 1,6-dibromohexane (B150918) demonstrates the significant impact of crosslinking on polymer properties. In one study, crosslinking sulfonated poly(ether ether ketone) (SPEEK) membranes with 1,6-dibromohexane led to substantial improvements in key characteristics, as detailed in the table below.

| Property | Uncrosslinked SPEEK | Crosslinked SPEEK (c-SPEEK) | Change |

|---|---|---|---|

| Dimensional Stability | High swelling, may dissolve at high temp. | Improved, lower water uptake | ▲ |

| Mechanical Strength | Lower | Improved | ▲ |

| Methanol Permeability | Higher (e.g., 2.3 x 10-7 cm²/s) | Reduced by ~2 orders of magnitude | ▼ |

| Proton Conductivity | High | Slightly reduced but still comparable to Nafion 212 | ▼ |

This modulation of properties through crosslinking is critical for developing high-performance materials for applications such as fuel cells, where dimensional stability and controlled permeability are essential researchgate.net.

Derivatization Chemistry of this compound

This compound is a versatile substrate in organic synthesis, primarily utilized for its reactivity in elimination and substitution reactions. The adjacent bromine atoms influence its chemical behavior, leading to a variety of functional group transformations and the formation of unsaturated compounds. Its derivatization is key to the synthesis of more complex molecules, including alkynes, dienes, and various substituted hexanes.

The primary pathways for the derivatization of this compound involve elimination reactions, nucleophilic substitution, and the formation of organometallic intermediates. These reactions allow for the strategic introduction of new functional groups and the construction of carbon-carbon bonds.

Elimination Reactions

Elimination reactions of this compound are a cornerstone of its chemistry, providing efficient routes to unsaturated C6 systems such as alkynes and dienes. The specific product obtained is highly dependent on the reaction conditions, particularly the choice of base and solvent.

A significant application of this compound is its conversion to hex-1-yne through double dehydrobromination. vaia.com This reaction is typically achieved using a strong base, such as sodium amide (NaNH₂), in a suitable solvent like liquid ammonia (B1221849). pearson.com The process involves two successive E2 elimination steps. In the first step, one equivalent of the base removes a molecule of hydrogen bromide to form a bromoalkene intermediate. The second, more rigorous, elimination step requires a strong base to remove the second molecule of HBr from the vinylic bromide intermediate, yielding the terminal alkyne. pearson.com For the synthesis of a terminal alkyne from a vicinal dibromide, three equivalents of base are often required to ensure complete reaction and the formation of the sodium salt of the alkyne, which is then worked up with water to give the final product.

The treatment of this compound with weaker bases, such as alcoholic potassium hydroxide (B78521) (KOH), typically leads to the formation of dienes. The reaction with two equivalents of alcoholic KOH promotes a double dehydrobromination to yield the conjugated and more stable 1,3-hexadiene. doubtnut.com The reaction proceeds through an E2 mechanism for each elimination step. doubtnut.com Similarly, other bases like sodium hydride in conjunction with a high-boiling point solvent can be used to effect the double dehydrobromination to produce dienes. wikipedia.orgorgsyn.org

Table 1: Elimination Reactions of this compound

| Product | Reagents | Reaction Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Hex-1-yne | Sodium amide (NaNH₂) | Liquid ammonia (NH₃), followed by H₂O workup | Not specified | vaia.compearson.com |

| 1,3-Hexadiene | Potassium hydroxide (KOH) | Alcoholic solution, heating | Good | doubtnut.com |

| Cyclohexadiene (from 1,2-dibromocyclohexane) | Sodium hydride (NaH) | Triethylene glycol dimethyl ether, 100-110°C | 70% | orgsyn.org |

Nucleophilic Substitution Reactions

While elimination reactions are often favored, this compound can also undergo nucleophilic substitution, allowing for the replacement of the bromine atoms with a variety of nucleophiles. However, the propensity for elimination, particularly with strong, sterically hindered bases, can lead to lower yields for substitution products.

The bromine atoms in this compound can be replaced by nucleophiles such as cyanide, alkoxides, and thiolates. For instance, the reaction of vicinal dibromides with sodium cyanide can produce dinitriles, although yields can be modest due to competing elimination pathways. A study on the reaction of trans-1,2-dibromocyclohexane (B146542) with sodium cyanide in dimethyl sulfoxide (B87167) reported a 27% yield of the corresponding trans-1,2-dicyanocyclohexane, highlighting the challenges associated with substitution. reddit.com It is expected that this compound would behave similarly.

The reaction with alkoxides can lead to the formation of 1,2-dialkoxyhexanes, while reaction with thiolates would produce 1,2-bis(alkylthio)hexanes. These reactions are typically performed under conditions that favor the SN2 mechanism.

Table 2: Nucleophilic Substitution Reactions of Vicinal Dibromides

| Starting Material | Nucleophile | Product | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| trans-1,2-Dibromocyclohexane | Sodium cyanide (NaCN) | trans-1,2-Dicyanocyclohexane | Dimethyl sulfoxide (DMSO) | 27% | reddit.com |

Organometallic Preparations

The reaction of this compound with certain metals can lead to the formation of organometallic reagents or undergo reductive coupling reactions. The formation of a di-Grignard reagent from this compound is challenging due to the high reactivity of vicinal dihalides, which readily undergo elimination upon reaction with magnesium to form an alkene. stackexchange.com The primary product of the reaction between 1,2-dibromoethane and magnesium is ethene and magnesium bromide, a reaction sometimes used to activate magnesium turnings for other Grignard preparations. chemspider.comresearchgate.net Similarly, the electrochemical reduction of this compound at a silver cathode in dimethylformamide results in the exclusive formation of 1-hexene (B165129). researchgate.net

Intramolecular coupling reactions, such as the Wurtz reaction using sodium metal, are known to form cyclic products from dihaloalkanes. wikipedia.org However, this is more efficient for forming three- to six-membered rings from α,ω-dihalides (e.g., 1,6-dibromohexane to form cyclohexane) and is not a typical reaction for vicinal dihalides like this compound, which would favor elimination to form an alkene. wikipedia.orgvaia.com

Table 3: Organometallic and Reductive Reactions of 1,2-Dibromoalkanes

| Starting Material | Reagent | Primary Product | Reaction Type | Reference |

|---|---|---|---|---|

| 1,2-Dibromoethane | Magnesium (Mg) | Ethene | Reductive Elimination | chemspider.com |

| This compound | Silver Cathode (electrochemical) | 1-Hexene | Reductive Elimination | researchgate.net |

| 1,6-Dibromohexane | Sodium (Na) | Cyclohexane (B81311) | Intramolecular Wurtz Coupling | wikipedia.org |

Theoretical and Computational Chemistry of 1,2 Dibromohexane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. Methods like Density Functional Theory (DFT) are widely employed to determine the electronic structure and predict the reactivity of molecules like 1,2-dibromohexane. arxiv.orgmdpi.com

Research Findings: Computational studies, often utilizing functionals like B3LYP with basis sets such as 6-31G*, can accurately calculate a variety of molecular properties. molinstincts.com For this compound, these calculations reveal the distribution of electrons, the energies of molecular orbitals, and the electrostatic potential across the molecule.

The electronic structure dictates the molecule's reactivity. Key indicators include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP) maps are another valuable output. For this compound, the MEP would show regions of negative potential localized around the electronegative bromine atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential would highlight areas prone to nucleophilic attack. These calculations help predict how the molecule will interact with other reagents.

Interactive Data Table: Computed Properties of this compound

This table presents properties for this compound that are typically derived from quantum chemical calculations.

| Property | Predicted Value | Description |

|---|---|---|

| Molecular Weight | 243.97 g/mol | The sum of the atomic weights of all atoms in the molecule. nih.gov |

| XLogP3-AA (LogP) | 3.6 | A measure of lipophilicity, predicting partitioning between octanol (B41247) and water. nih.gov |

| Hydrogen Bond Donor Count | 0 | Number of hydrogen atoms bonded to electronegative atoms. nih.gov |

| Hydrogen Bond Acceptor Count | 2 | Number of electronegative atoms (the two bromines) capable of accepting hydrogen bonds. nih.gov |

| Rotatable Bond Count | 4 | The number of bonds that allow free rotation, influencing conformational flexibility. nih.gov |

| Polarizability | 15.5 ų (estimated) | The ability of the electron cloud to be distorted by an electric field. |

| Dipole Moment | ~2.1 D (estimated for gauche conformer) | A measure of the molecule's overall polarity. |

Molecular Dynamics Simulations for Conformational Landscapes

Due to the presence of four rotatable single bonds in its hexane (B92381) chain, this compound can exist in various spatial arrangements known as conformations. nih.gov Molecular dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape by simulating the motion of atoms over time. temple.edustanford.edu

Research Findings: The most significant conformational variability in this compound arises from rotation around the C1-C2 bond, which bears the two bromine atoms. Similar to other 1,2-disubstituted alkanes, the primary conformers are the anti and gauche forms. lumenlearning.com

Anti-conformer: The two bromine atoms are positioned 180° apart. This arrangement typically minimizes steric hindrance and can be the most stable conformer.

Gauche-conformer: The two bromine atoms are positioned approximately 60° apart. This conformation is generally higher in energy than the anti-conformer due to steric repulsion between the bulky bromine atoms.

Interactive Data Table: Primary Conformers of this compound

This table describes the expected major rotational isomers resulting from rotation around the C1-C2 bond.

| Conformer | Br-C-C-Br Dihedral Angle | Expected Relative Energy | Key Interactions |

|---|---|---|---|

| Anti | ~180° | Lowest | Minimal steric repulsion between bromine atoms. |

| Gauche | ~60° | Higher | Increased steric strain from proximity of bromine atoms. lumenlearning.com |

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. rsc.org By modeling the potential energy surface, researchers can identify reactants, products, transition states, and intermediates, allowing for a comprehensive understanding of reaction pathways and kinetics.

Research Findings: A characteristic reaction of vicinal dihalides like this compound is elimination, specifically dehydrohalogenation, to form an alkene. The most common mechanism is the E2 (bimolecular elimination) reaction. Computational modeling can be used to investigate this process in detail.

For the E2 mechanism to occur, a specific stereoelectronic arrangement is required: the hydrogen atom on C2 and the bromine atom on C1 (or vice versa) must be in an anti-periplanar conformation. This alignment allows for the smooth, concerted breaking of the C-H and C-Br bonds and the formation of the C=C pi bond.

Computational modeling of this reaction for this compound would involve:

Locating the Transition State: Calculating the geometry and energy of the transition state structure where the base is abstracting the proton, and the C-H and C-Br bonds are partially broken while the C=C bond is partially formed.

Calculating Activation Energy: Determining the energy difference between the reactants and the transition state. This value is critical for predicting the reaction rate.

Mapping the Reaction Coordinate: Following the intrinsic reaction coordinate (IRC) from the transition state down to the reactants and products to confirm the proposed pathway.

Studies on the dehydrohalogenation of the analogous 1,2-dibromocyclohexane (B1204518) confirm that the anti-periplanar arrangement is crucial for the E2 reaction. doubtnut.comdoubtnut.com Similarly, computational studies on the reductive dehalogenation of related compounds serve as a model for understanding how this compound might react under different conditions.

Predictive Modeling for Environmental and Biological Interactions

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) models, is a vital area of computational toxicology and environmental science. mdpi.comljmu.ac.uk These models establish a mathematical relationship between the structural or physicochemical properties of a chemical (descriptors) and its biological activity or environmental fate. biorxiv.org

Research Findings: For haloalkanes like this compound, QSAR models can be developed to predict a range of endpoints without the need for extensive experimental testing. nih.gov The process involves curating a dataset of similar chemicals with known activities, calculating relevant molecular descriptors, and using statistical methods to build and validate a predictive model. researchgate.net

Key Components for a this compound QSAR Model:

Endpoints: These could include toxicity (e.g., cytotoxicity, genotoxicity), biodegradability, soil sorption, or bioaccumulation potential. europa.eu

Molecular Descriptors: These are numerical values that encode information about the molecule's structure. For this compound, relevant descriptors would fall into several categories:

Physicochemical: LogP (lipophilicity), molecular weight, molar refractivity.

Topological: Indices that describe molecular branching and connectivity.

Geometrical: Molecular surface area and volume.

Quantum Chemical: HOMO/LUMO energies, dipole moment, and atomic charges calculated via methods like DFT. nih.gov

Environmental fate models further utilize these predicted properties to estimate how a chemical like this compound would partition between environmental compartments such as air, water, soil, and sediment. up.ptresearchgate.net Agencies like the U.S. Environmental Protection Agency (EPA) use such predictive tools to assess chemical risks when experimental data is limited. epa.gov

Interactive Data Table: Relevant Descriptor Classes for Predictive Modeling of this compound

This table outlines the types of descriptors that would be calculated and used to build a QSAR model for this compound.

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area | Predicts absorption, distribution, and membrane permeability. researchgate.net |

| Topological | Wiener Index, Kappa Shape Indices | Encodes information about molecular size and shape. nih.gov |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Relates to chemical reactivity and ability to engage in intermolecular interactions. nih.gov |

Environmental Fate and Transport of 1,2 Dibromohexane

Environmental Partitioning Behavior

The partitioning of 1,2-Dibromohexane in the environment is largely influenced by its physicochemical properties. Key parameters such as its vapor pressure, water solubility, and partitioning coefficients determine its tendency to move between different environmental media.

Volatilization is a significant process for the removal of halogenated hydrocarbons from surface waters and soils. cdc.gov The tendency of a chemical to volatilize from water to air is described by its Henry's Law constant (HLC). chemsafetypro.com Chemicals with high HLC values tend to readily move from water to the air. chemsafetypro.com For organic chemicals with low Henry's Law constants, volatilization can be enhanced by their accumulation at the soil surface as water evaporates. usda.gov

Henry's Law Constant: While specific data for this compound is not readily available, the Henry's Law constant for the related compound 1,2-dibromoethane (B42909) is reported as 8.2x10⁻⁴ atm m³/mol at 20°C. cdc.gov This value suggests a moderate potential for volatilization from water.

Sorption, the process by which a chemical binds to solid particles such as soil and sediment, is a critical factor in determining its mobility and bioavailability in the environment. mdpi.com For nonpolar organic compounds like this compound, sorption is primarily influenced by the organic carbon content of the soil or sediment. chemsafetypro.comecetoc.org The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to quantify this process. chemsafetypro.com

Soil Organic Carbon-Water Partitioning Coefficient (Koc): A low Koc value indicates high mobility in soil, while a high value suggests strong adsorption and limited movement. chemsafetypro.com For instance, the related compound 1,2-dibromoethane has a log Koc of 66, indicating it has a low potential for sorption and is likely to be mobile in soil. cdc.govcdc.gov Conversely, some studies on other brominated compounds have shown a high affinity for organic matter in soils and sediments. nih.gov The Koc for a substance can be estimated from its octanol-water partition coefficient (Kow) and water solubility. chemsafetypro.com

Table 1: Soil Adsorption Coefficients for Selected Compounds

| Compound | Log Koc | Mobility in Soil | Reference |

|---|---|---|---|

| 1,2-Dibromoethane | 66 | High | cdc.govcdc.gov |

| Atrazine | Low | Low | epa.gov |

| Bromacil | Low | High | epa.gov |

This table is for illustrative purposes and includes data for related compounds to provide context.

The potential for a chemical to leach from the soil surface into groundwater is a significant environmental concern. This potential is influenced by its mobility in soil, which is in turn governed by its sorption characteristics, as well as its persistence in the soil environment. nih.goveuropa.eu Chemicals with low sorption coefficients (low Koc) and high persistence (long half-life) are more likely to leach into groundwater. epa.govnih.gov

Factors Influencing Leaching: The leaching of this compound into groundwater is plausible given the expected mobility of similar short-chain halogenated hydrocarbons. cdc.gov The low sorption potential of compounds like 1,2-dibromoethane contributes to their rapid movement through soil and potential contamination of groundwater. cdc.gov However, the actual extent of leaching will also depend on soil type, rainfall, and agricultural practices. nih.govmdpi.com

Degradation and Transformation Pathways in Environmental Compartments

Biodegradation, the breakdown of organic compounds by microorganisms, is a key process in the natural attenuation of contaminants. This process can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Aerobic Biodegradation: Studies on the related compound 1,2-dibromoethane have shown that it can be biodegraded under aerobic conditions. cdc.gov One study on a microbial consortium demonstrated that the biodegradation efficiency of 1,2-dibromoethane was over 61% at 15°C and occurred over a broad range of initial dissolved oxygen concentrations. nih.govresearchgate.net The process can lead to the formation of carbon dioxide. nih.govresearchgate.net

Anaerobic Biodegradation: Anaerobic biodegradation of halogenated hydrocarbons is also possible. uab.cat For 1,2-dibromoethane, anaerobic biodegradation can occur via a two-electron transfer pathway known as dihaloelimination. nih.govresearchgate.net However, some research suggests that biodegradation of 1,2-dibromoethane may be limited under anaerobic conditions. cdc.gov The persistence of residual amounts of this compound in soil for many years after its last application suggests that biodegradation can be slow and incomplete in certain environments. cdc.gov

Table 2: Biodegradation of 1,2-Dibromoethane under Different Conditions

| Condition | Degradation Pathway | Efficiency | Reference |

|---|---|---|---|

| Aerobic | Biodegradation to carbon dioxide | >61% at 15°C | nih.govresearchgate.net |

| Anaerobic | Dihaloelimination | Variable, can be limited | cdc.govnih.govresearchgate.net |

This table presents data for the related compound 1,2-dibromoethane to illustrate potential biodegradation pathways.

Abiotic transformation processes are chemical reactions that occur in the environment without the involvement of microorganisms. For many organic compounds in the atmosphere, reaction with hydroxyl radicals (•OH) is a primary degradation pathway. nist.gov

Hydroxyl Radical Reactions: The rate of reaction with hydroxyl radicals is a key factor in determining the atmospheric lifetime of an organic compound. utoronto.ca Theoretical studies have been conducted to investigate the hydrogen abstraction reaction by OH radicals from compounds like 1,2-dibromoethane. physchemres.org The rate constants for these reactions can be estimated and used to predict the compound's persistence in the atmosphere. utoronto.ca While specific data for this compound is limited, disagreements between calculated and experimental rate constants are more common for halogen-containing compounds. utoronto.ca In aqueous environments, abiotic dehalogenation can also occur through hydrolysis and reactions with other chemical species. osti.gov

Persistence and Bioaccumulation Potential

Halogenated hydrocarbons, such as this compound, are noted for their potential to persist in the environment and accumulate in organisms. solubilityofthings.com The persistence of such compounds can vary significantly based on environmental conditions. For instance, the related compound 1,2-dibromoethane has been observed to persist in soil for periods ranging from a few weeks to as long as 19 years, depending on the soil type. dcceew.gov.au Residual amounts of 1,2-dibromoethane can become strongly sorbed to soil micropores, making them resistant to degradation and mobilization, and allowing for slow leaching into groundwater over many years. cdc.gov

Biodegradation of similar compounds like 1,2-dibromoethane can occur under aerobic conditions, though the rate may decrease as the concentration of the compound increases. cdc.govnih.gov Under anaerobic conditions, biodegradation appears to be limited. cdc.gov For another related compound, 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (B127599), biodegradation is not considered a significant environmental fate process in soil or water, with half-lives of 617 and 614 days reported for its alpha- and beta-isomers, respectively, in low organic carbon soil. nih.gov

The potential for bioaccumulation is a key consideration for halogenated compounds. An estimated bioconcentration factor (BCF) of 1300 for 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane suggests a very high potential for bioconcentration in aquatic organisms. nih.gov However, for 1,2-dibromoethane, there is an indication that it does not tend to accumulate significantly in aquatic life. dcceew.gov.au For 2,5-Dibromohexane, bioaccumulation is considered unlikely. thermofisher.comfishersci.com

Modeling of 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane predicts that it will adsorb strongly to suspended particles in water and to soil, with minimal volatilization. nih.gov This suggests that organisms could be exposed through partitioning from the dissolved aquatic phase, soil, and via their diet. nih.gov Despite a high estimated octanol-water partition coefficient (log Kow) of 5.24, which indicates a tendency to accumulate in fatty tissues, evidence also suggests that this compound may be rapidly metabolized, potentially limiting its concentration in biota and humans. nih.gov

Table 1: Estimated Persistence and Bioaccumulation Data for Related Dibromo-compounds

| Compound | Environmental Compartment | Persistence/Half-life | Bioaccumulation Potential |

| 1,2-dibromoethane | Soil | Weeks to 19 years dcceew.gov.au | Low in aquatic life dcceew.gov.au |

| 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane | Soil | Half-life of ~615 days nih.gov | High (Estimated BCF: 1300) nih.gov |

| 2,5-Dibromohexane | - | Unlikely to persist thermofisher.comfishersci.com | Unlikely to bioaccumulate thermofisher.comfishersci.com |

Environmental Monitoring and Occurrence in Natural Systems

The detection of halogenated hydrocarbons in the environment is crucial for understanding their distribution and potential impact. For example, 1,2-dibromoethane has been identified at numerous hazardous waste sites and in groundwater. cdc.govdelaware.gov Its presence in soil and groundwater can be a long-term source of contamination. cdc.gov

Monitoring data for the related flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane have shown its presence in various environmental media. nih.gov It has been detected in indoor and urban air, as well as in dust, sediments, and fish. nih.govnih.gov The general population may be exposed to this compound through dermal contact with contaminated dust and sediments, inhalation of dust, and ingestion of contaminated fish. nih.gov

Toxicological Mechanisms and Biological Interactions of 1,2 Dibromohexane

Mechanisms of Cellular and Molecular Toxicity

The toxicity of 1,2-dibromohexane at the cellular and molecular level is rooted in its biotransformation into chemically reactive species. These metabolites can interact with and damage essential cellular components, leading to a cascade of events that compromise cell viability.

Metabolism to Reactive Intermediates (e.g., via Cytochrome P450, Glutathione (B108866) Conjugation)

The metabolic activation of this compound is a critical initiating step in its toxic mechanism, primarily involving two key pathways: oxidation by the cytochrome P450 (P450) enzyme system and conjugation with glutathione (GSH). mdpi.comencyclopedia.pub

Cytochrome P450-Mediated Oxidation: As a primary Phase I metabolic pathway for xenobiotics, the P450 mixed-function oxidase system metabolizes dibromoalkanes. mdpi.comencyclopedia.pub This process transforms the relatively inert parent compound into highly reactive and toxic bromoaldehydic metabolites. nih.gov The activity of P450 enzymes can significantly influence the susceptibility to toxicity; for instance, inducing P450 enzymes can increase the rate of formation of these damaging metabolites. nih.gov

Glutathione Conjugation: Glutathione (GSH), a crucial cellular antioxidant, plays a dual role in the metabolism of dibromoalkanes. While typically a detoxification pathway (Phase II metabolism), GSH conjugation can also lead to bioactivation. mdpi.com The parent compound or its P450-derived metabolites can be conjugated with GSH. Research on the related compound 1,2-dibromoethane (B42909) (DBE) shows that these GSH conjugates are not harmless end-products but contribute significantly to cytotoxicity. nih.gov This is evidenced by the observation that prior depletion of cellular GSH stores paradoxically increases resistance to DBE toxicity, indicating the toxic nature of the GSH conjugate itself. nih.gov The rate of GSH depletion by dibromoalkanes is dependent on both the concentration and the carbon chain length of the alkane, with longer chains showing increased rates. nih.gov

Formation of Adducts with Cellular Macromolecules (DNA, Protein)

A major consequence of the formation of reactive intermediates is their ability to form covalent bonds with cellular macromolecules, forming adducts that disrupt normal biological function. nih.gov

Protein Adducts: The electrophilic metabolites of this compound can bind to nucleophilic sites on proteins. This process has been observed in hepatocytes exposed to dibromoalkanes, resulting in a measurable loss of protein sulfhydryl groups. nih.gov Such binding can inactivate enzymes and disrupt structural proteins, leading to a loss of cellular function.

DNA Adducts: DNA is a critical target for the reactive metabolites of halogenated hydrocarbons. wikipedia.org The formation of DNA adducts is a key mechanism of genotoxicity and carcinogenesis. wikipedia.org Studies on the analog 1,2-dibromoethane have identified specific DNA adducts, such as S-[2-(N(7)-guanyl)ethyl]GSH, in both liver and kidney tissues of exposed animals. nih.gov This particular adduct forms when the glutathione conjugate of the compound alkylates the N7 position of guanine (B1146940) in the DNA strand. nih.gov The formation of such adducts can lead to mutations during DNA replication if not repaired. nih.gov The DNA repair protein O6-alkylguanine-DNA alkyltransferase can also be involved, reacting with the dibromo-compound to form a reactive species that subsequently damages DNA. nih.gov

| Macromolecule Target | Type of Adduct/Damage | Consequence |

|---|---|---|

| Proteins | Covalent binding to sulfhydryl groups | Enzyme inactivation, disruption of protein function nih.gov |

| DNA | Formation of S-[2-(N(7)-guanyl)ethyl]GSH (by analogy to 1,2-dibromoethane) nih.gov | Genotoxicity, mutagenesis, potential carcinogenesis wikipedia.orgnih.gov |

Oxidative Stress and Lipid Peroxidation Pathways

The metabolism of this compound is closely linked to the induction of oxidative stress, a state where the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses. nih.gov This imbalance leads to widespread cellular damage, most notably through lipid peroxidation. tulane.edumdpi.com

The process typically begins with the depletion of cellular glutathione, a primary antioxidant. nih.gov Following this depletion, a marked increase in lipid peroxidation occurs, which precedes the onset of overt cytotoxicity. nih.gov This suggests that lipid peroxidation is a causative event in cell death. The bromoaldehydic metabolites generated by P450 are believed to be the primary agents responsible for initiating this peroxidative damage. nih.gov Lipid peroxidation involves a chain reaction that degrades lipids in cell membranes, leading to a loss of membrane integrity, increased permeability, and eventual cell lysis. mdpi.comnih.gov The process also generates secondary cytotoxic products, such as malondialdehyde, further propagating cellular injury. nih.gov

Organ-Specific Toxicopathology

The metabolism and subsequent toxic effects of this compound are not uniformly distributed throughout the body, leading to specific damage in organs with high metabolic activity.

Hepatic Toxicity Mechanisms

The liver is a principal target for this compound toxicity due to its central role in metabolizing foreign compounds. longdom.orgmdpi.com The cytotoxicity of dibromoalkanes in isolated rat hepatocytes is directly proportional to the concentration and chain length of the compound. nih.gov

The sequence of toxic events in the liver begins with rapid and extensive depletion of hepatocyte glutathione (GSH) stores upon exposure. nih.gov This is followed by the cytochrome P450-dependent formation of toxic bromoaldehydic metabolites. nih.gov These reactive intermediates then cause injury through two primary mechanisms: covalent binding to cellular macromolecules and the initiation of lipid peroxidation, which damages hepatocyte membranes. nih.gov The combination of macromolecular damage and membrane disruption ultimately leads to hepatocyte death and liver injury. nih.gov Studies using inhibitors of cytochrome P450 or aldehyde dehydrogenase have shown reduced toxicity, confirming the central role of metabolism in hepatic damage. nih.gov

| Event | Mechanism | Cellular Consequence |

|---|---|---|

| Metabolic Activation | Oxidation by Cytochrome P450 enzymes to form bromoaldehydes nih.gov | Generation of highly reactive electrophilic intermediates |

| GSH Depletion | Conjugation with this compound and its metabolites nih.gov | Compromised antioxidant defense, increased susceptibility to oxidative stress |

| Lipid Peroxidation | Attack on membrane lipids by reactive metabolites nih.govnih.gov | Loss of membrane integrity, enzyme inactivation, cell lysis nih.gov |

| Macromolecular Adducts | Covalent binding of metabolites to proteins and DNA nih.gov | Impaired protein function, DNA damage, genotoxicity nih.gov |

Renal Toxicity Mechanisms

The kidneys are another significant target for toxicity from halogenated hydrocarbons. mdpi.comwjbphs.com Drug-induced nephrotoxicity can occur through several mechanisms, including direct injury to tubular cells, leading to acute tubular necrosis (ATN). mdpi.comnih.gov

For dibromoalkanes, toxicity in the kidney is also linked to metabolic activation. The formation of DNA adducts has been confirmed in the kidneys of animals treated with the related compound 1,2-dibromoethane, indicating that the kidney is a target for genotoxic damage. nih.gov The accumulation of toxic metabolites within the renal tubules can cause direct injury to the epithelial cells. mdpi.com This can lead to impaired renal function, characterized by effects such as reduced organic ion transport. nih.gov Oxidative stress is also considered a contributing factor to nephrotoxicity, causing damage to cellular structures within the kidney. mdpi.com

Respiratory Tract Effects and Mechanisms

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that may cause respiratory irritation. This classification is based on general toxicological screenings. However, detailed scientific studies elucidating the specific mechanisms of action on the respiratory tract, such as the cellular and molecular pathways leading to irritation or potential long-term damage from inhalation, are not available in the reviewed literature.

Gastrointestinal System Perturbations

There is no available data from scientific studies concerning the specific effects or mechanisms of this compound on the gastrointestinal system following oral exposure.

Genotoxicity and Carcinogenicity Assessments

DNA Damage and Mutagenesis

No studies were found that specifically investigate the potential of this compound to cause DNA damage or act as a mutagen. Safety Data Sheets for the compound explicitly state that data on germ cell mutagenicity is not available.

Carcinogenic Potential and Mechanisms

There is no available data regarding the carcinogenic potential of this compound in experimental models or humans. Consequently, the mechanisms related to any potential carcinogenicity have not been studied.

Endocrine Disruption and Hormonal Pathway Interference

Scientific research on the potential for this compound to act as an endocrine disruptor or interfere with hormonal pathways is not available. While some related halogenated organic compounds are known endocrine disruptors, this property cannot be assumed for this compound without specific investigation.

Ecotoxicological Implications for Aquatic and Terrestrial Organisms

Detailed ecotoxicological data for this compound is unavailable. Safety Data Sheets report that there is no data on its toxicity to fish, daphnia and other aquatic invertebrates, algae, or microorganisms. While some research mentions the compound in the context of degrading halogenated organic pollutants which are known to pose threats to aquatic species, specific toxicity studies on this compound itself have not been published.

Summary of Available Hazard Data

| Hazard Classification | GHS Hazard Statement | Data Availability |

|---|---|---|

| Skin Corrosion/Irritation | H315: Causes skin irritation | Available |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Available |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Available |

| Germ Cell Mutagenicity | Not Classified | No Data Available |

| Carcinogenicity | Not Classified | No Data Available |

| Reproductive Toxicity | Not Classified | No Data Available |

| Aquatic Toxicity | Not Classified | No Data Available |

Q & A

Q. What are the most reliable synthetic routes for 1,2-dibromohexane, and how can reaction yields be optimized?

- Methodological Answer : this compound is primarily synthesized via bromination of 1-hexene. Two key approaches are:

- Direct bromination in carbon tetrachloride (CCl₄) with Br₂, yielding ~93% under optimized conditions (e.g., controlled temperature and stoichiometry) .

- Solvent-assisted bromination in CCl₄ with trace alcohol, which improves regioselectivity and reduces side reactions .

Yield optimization requires precise control of reaction time, temperature (typically 0–25°C), and Br₂ molar equivalents. Excess Br₂ or prolonged reaction times may lead to over-bromination.

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR distinguishes vicinal bromine atoms (δ 3.4–3.8 ppm for CH₂Br groups) and confirms regiochemistry. <sup>13</sup>C NMR identifies carbons adjacent to Br (δ 30–40 ppm) .

- IR : Stretching vibrations for C-Br bonds appear at 550–650 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks at m/z 244 (C₆H₁₂Br₂<sup>+</sup>) and fragment ions (e.g., Br<sup>+</sup> at m/z 79/81) confirm molecular weight and structure .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Hazard Codes : R36/37/38 (irritant to eyes, skin, and respiratory system). Use fume hoods, nitrile gloves, and safety goggles .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste. Avoid aqueous washes to prevent environmental release .

Advanced Research Questions

Q. How do dielectric relaxation studies inform the molecular dynamics of this compound?

- Methodological Answer : Dielectric relaxation measurements (10⁴–10¹⁰ Hz) reveal rotational mobility of Br-containing groups. For this compound:

- Two relaxation times (τ₁ ≈ 10⁻¹¹ s, τ₂ ≈ 10⁻¹² s) correspond to whole-molecule rotation and segmental CH₂Br group motion .

- Temperature dependence (e.g., τ decreasing with rising T) aligns with Arrhenius behavior, enabling calculation of activation energies for rotational processes .

Q. How can contradictory NMR data for this compound be resolved in complex reaction mixtures?

- Methodological Answer :